3-Chloro-n-(4-chloro-2-methylphenyl)propanamide
Description
3-Chloro-N-(4-chloro-2-methylphenyl)propanamide is a halogenated propanamide derivative characterized by a chloro-substituted phenyl group at the 4-position and a methyl group at the 2-position on the aromatic ring. This compound is structurally designed to serve as an intermediate in pharmaceutical and agrochemical research, leveraging the electronic and steric effects of chlorine to modulate reactivity and biological activity . Its synthesis typically involves the Schotten-Baumann reaction, where an acyl chloride reacts with a substituted phenethylamine under basic conditions to form the amide bond .
Properties
CAS No. |
39494-12-7 |
|---|---|
Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-chloro-N-(4-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
WTIBWAVBYMIFCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE typically involves the reaction of 4-chloro-2-methylaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Chlorine Position : The 4-chloro substitution in the target compound contrasts with 3-chloro in and -chloro in . Chlorine’s position influences steric hindrance and electronic effects, impacting binding interactions in biological targets .
- Functional Groups : Hydroxyl () and ethoxy () groups enhance hydrogen-bonding capacity and solubility compared to halogenated analogs.
Hydrogen Bonding and Crystal Packing
Hydroxyl-containing analogs (e.g., ) form stronger hydrogen bonds (O─H···O/N) compared to halogenated derivatives, influencing crystal packing and solubility. Graph set analysis () reveals that such interactions create robust supramolecular networks, critical for stabilizing solid-state structures.
Biological Activity
3-Chloro-n-(4-chloro-2-methylphenyl)propanamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antibacterial and antifungal properties, and relevant case studies.
Chemical Structure and Properties
3-Chloro-n-(4-chloro-2-methylphenyl)propanamide is characterized by the presence of chlorine and methyl groups on the phenyl ring, which may influence its biological interactions. The compound can undergo various chemical reactions, including oxidation and substitution reactions, which are critical for its functional applications in medicinal chemistry.
The biological activity of 3-Chloro-n-(4-chloro-2-methylphenyl)propanamide is primarily attributed to its ability to interact with specific biological targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The precise pathways involved depend on the context of use, such as in antimicrobial applications or as a precursor in drug synthesis.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of 3-Chloro-n-(4-chloro-2-methylphenyl)propanamide against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These results suggest that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. It was tested against Candida albicans and Fusarium oxysporum, yielding MIC values that indicate significant antifungal potential:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
This data highlights the compound's versatility as an antimicrobial agent .
Case Studies and Research Findings
- HIV-1 Reverse Transcriptase Inhibition : In a study evaluating various derivatives for their inhibitory effects on HIV-1 reverse transcriptase (RT), compounds structurally related to 3-Chloro-n-(4-chloro-2-methylphenyl)propanamide exhibited significant activity, with some derivatives showing inhibition rates exceeding 70% at low concentrations .
- Molecular Docking Studies : Molecular modeling studies have been conducted to explore the interactions between this compound and target receptors like GlcN-6-P synthase, a novel target for antibacterial agents. The findings suggest strong binding affinities, indicating potential for further development as an antimicrobial drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
